molecular formula C12H12N4O2S B493876 (9-Ethyl-9h-benzo[4,5]imidazo-[2,1-c][1,2,4]triazol-3-ylsulfanyl)-acetic acid CAS No. 701929-58-0

(9-Ethyl-9h-benzo[4,5]imidazo-[2,1-c][1,2,4]triazol-3-ylsulfanyl)-acetic acid

Katalognummer: B493876
CAS-Nummer: 701929-58-0
Molekulargewicht: 276.32g/mol
InChI-Schlüssel: RAZCIDFHBWNBTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(9-Ethyl-9H-benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-acetic acid (CAS: 308297-74-7) is a heterocyclic compound featuring a fused benzoimidazo-triazole core substituted with an ethyl group at position 9 and a sulfanyl-acetic acid moiety at position 3 . Its molecular formula is C₁₃H₁₂N₄O₂S, with a molecular weight of 296.33 g/mol. The compound belongs to a class of nitrogen-rich heterocycles known for their bioactivity, particularly in medicinal chemistry .

The synthesis of such imidazo-triazole derivatives typically involves cyclocondensation reactions. For example, Sztanke et al. () described methodologies using imidazole or triazole precursors, alkylation steps, and hydrazine-mediated cyclization to form the heterocyclic scaffold .

Eigenschaften

IUPAC Name

2-[(4-ethyl-[1,2,4]triazolo[4,3-a]benzimidazol-1-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S/c1-2-15-8-5-3-4-6-9(8)16-11(15)13-14-12(16)19-7-10(17)18/h3-6H,2,7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZCIDFHBWNBTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N3C1=NN=C3SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (9-Ethyl-9h-benzo[4,5]imidazo-[2,1-c][1,2,4]triazol-3-ylsulfanyl)-acetic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the incorporation of the sulfanyl and acetic acid groups .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

(9-Ethyl-9h-benzo[4,5]imidazo-[2,1-c][1,2,4]triazol-3-ylsulfanyl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol or thioether .

Wissenschaftliche Forschungsanwendungen

(9-Ethyl-9h-benzo[4,5]imidazo-[2,1-c][1,2,4]triazol-3-ylsulfanyl)-acetic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (9-Ethyl-9h-benzo[4,5]imidazo-[2,1-c][1,2,4]triazol-3-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The biological and physicochemical properties of imidazo-triazole derivatives are highly influenced by substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Source
(9-Ethyl-9H-benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-acetic acid Ethyl (C9), sulfanyl-acetic acid (C3) 296.33 Potential anticancer/antimicrobial activity*
3-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid Sulfanyl-propionic acid (C3) 262.29 Medicinal applications (unspecified)
9-Cyclohexyl-3-methylsulfanyl-9H-benzo[4,5]imidazo[2,1-c][1,2,4]triazole Cyclohexyl (C9), methylsulfanyl (C3) 314.40 Enhanced lipophilicity
Ethyl 2-[8-(3-chlorophenyl)-4-oxo-tetrahydroimidazo-triazin-3-yl]acetate Chlorophenyl (C8), ethyl ester (C3) 347.82 Anticancer (selective tumor necrosis)

Notes:

  • Ethyl vs. Cyclohexyl substituents : The ethyl group in the target compound likely improves metabolic stability compared to bulkier cyclohexyl analogs, which may hinder membrane permeability .
  • Sulfanyl-acetic acid vs.
Anticancer Potential

Ethyl esters of tetrahydroimidazo-triazinyl acetic acids () exhibit selective cytotoxicity against multiple myeloma, breast, and cervical cancers. Compound 4 (with a 3-chlorophenyl group) showed significantly higher tumor necrosis rates than normal cells, suggesting that electron-withdrawing substituents enhance activity . While direct data for the target compound is unavailable, its sulfanyl-acetic acid group may act as a zinc-binding motif, a feature common in protease inhibitors and anticancer agents .

Antimicrobial Activity

1,3,4-Oxadiazole derivatives () demonstrated potent antibacterial and antifungal effects, with MIC values as low as 12.5 µg/mL against Staphylococcus aureus . Although the target compound lacks an oxadiazole ring, its triazole core and sulfhydryl group may confer similar antimicrobial properties through disruption of microbial enzyme function .

Commercial Availability

Its propionic acid analog () remains available, indicating higher demand for derivatives with extended alkyl chains .

Biologische Aktivität

The compound (9-Ethyl-9H-benzo[4,5]imidazo-[2,1-c][1,2,4]triazol-3-ylsulfanyl)-acetic acid is a member of the imidazo-triazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H12N4O2S
  • Molecular Weight : 276.31 g/mol
  • CAS Number : 701929-58-0

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to (9-Ethyl-9H-benzo[4,5]imidazo-[2,1-c][1,2,4]triazol-3-ylsulfanyl)-acetic acid against various viral targets. For instance, docking studies have shown strong binding affinities to SARS-CoV-2 main protease and spike glycoprotein:

CompoundBinding Affinity (Kcal/mol)Target
9b-8.83Mpro
9c-8.92Mpro
9h-8.76Spike Glycoprotein

These compounds exhibited binding energies comparable to or better than standard antiviral drugs like remdesivir and lopinavir, suggesting their potential as effective antiviral agents .

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key viral proteins. The main protease (Mpro) is crucial for viral replication, and the imidazo-triazole derivatives have been shown to effectively inhibit this enzyme. This inhibition disrupts the viral life cycle and reduces viral load in infected cells.

Pharmacokinetics and ADMET Properties

An important aspect of drug development is understanding the pharmacokinetic properties of compounds. The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of (9-Ethyl-9H-benzo[4,5]imidazo-[2,1-c][1,2,4]triazol-3-ylsulfanyl)-acetic acid indicates favorable characteristics:

  • Blood-Brain Barrier (BBB) Permeability : Some derivatives showed optimal values for BBB permeability.
  • P-glycoprotein Inhibition : The compound was identified as a potential P-glycoprotein inhibitor, which is significant for its absorption and distribution in the body .

Study 1: Antiviral Efficacy

In a controlled laboratory setting, derivatives of imidazo-triazole were tested against SARS-CoV-2. Results indicated that compounds with higher binding affinities to Mpro significantly reduced viral replication in vitro. The study concluded that these compounds could serve as lead candidates for further development into antiviral therapies .

Study 2: Pharmacological Profile

A comparative study evaluated the pharmacological profiles of various triazole derivatives. The findings demonstrated that (9-Ethyl-9H-benzo[4,5]imidazo-[2,1-c][1,2,4]triazol-3-ylsulfanyl)-acetic acid exhibited notable anti-inflammatory properties alongside its antiviral activity. This dual action may enhance its therapeutic potential in treating viral infections accompanied by inflammatory responses .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.